Benzoic acid, 2,4-dichloro-, diphenylsilylene ester

Lipophilicity Partition coefficient Silyl ester

Benzoic acid, 2,4-dichloro-, diphenylsilylene ester (systematic name 3-[(3-carboxy-2,6-dichlorophenyl)-diphenylsilyl]-2,4-dichlorobenzoic acid, molecular formula C₂₆H₁₆Cl₄O₄Si, MW 562.3 g/mol) is a synthetic organosilicon bis-ester belonging to the diphenylsilylene benzoate family. Its structure comprises two 2,4-dichlorobenzoic acid moieties linked covalently through a diphenylsilylene (–SiPh₂–) bridge, placing it within a broader class of silylated benzoic acid derivatives originally developed for liquid-crystalline and dielectric applications.

Molecular Formula C26H16Cl4O4Si
Molecular Weight 562.3 g/mol
CAS No. 129459-81-0
Cat. No. B12674106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2,4-dichloro-, diphenylsilylene ester
CAS129459-81-0
Molecular FormulaC26H16Cl4O4Si
Molecular Weight562.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3Cl)C(=O)O)Cl)C4=C(C=CC(=C4Cl)C(=O)O)Cl
InChIInChI=1S/C26H16Cl4O4Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14H,(H,31,32)(H,33,34)
InChIKeyJFPSAVVBQVRKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2,4-Dichloro-, Diphenylsilylene Ester (CAS 129459-81-0) – Compound Identity and Baseline Characteristics


Benzoic acid, 2,4-dichloro-, diphenylsilylene ester (systematic name 3-[(3-carboxy-2,6-dichlorophenyl)-diphenylsilyl]-2,4-dichlorobenzoic acid, molecular formula C₂₆H₁₆Cl₄O₄Si, MW 562.3 g/mol) is a synthetic organosilicon bis-ester belonging to the diphenylsilylene benzoate family [1]. Its structure comprises two 2,4-dichlorobenzoic acid moieties linked covalently through a diphenylsilylene (–SiPh₂–) bridge, placing it within a broader class of silylated benzoic acid derivatives originally developed for liquid-crystalline and dielectric applications [2].

Why Diphenylsilylene Bis-Benzoate Esters Are Not Interchangeable: The 2,4-Dichloro Differentiation


Despite sharing a common diphenylsilylene bis-benzoate scaffold, the identity and position of the aromatic substituents exert a decisive influence on key physicochemical parameters. The 2,4-dichloro substitution pattern imparts a unique combination of lipophilicity, thermal stability, and halogen content that cannot be replicated by the 2-chloro, 4-iodo, or 2-bromo analogs [1]. Replacing the 2,4-dichloro variant with a mono-halogenated or heavier-halogen analog without compensating for the resulting shifts in LogP, boiling point, or vapor pressure can lead to performance failures in high-temperature processing, solvent-based purification, or optical material formulation [2].

Quantitative Differential Evidence for Benzoic Acid, 2,4-Dichloro-, Diphenylsilylene Ester Against Closest Analogs


Lipophilicity (LogP) Comparison: 2,4-Dichloro Diphenylsilylene Ester vs. Mono-Halogenated Analogs

The target compound exhibits a computed LogP of 5.074, substantially higher than its closest structural analogs: 2-chloro- (LogP 3.767), 2-bromo- (LogP 3.985), and 4-iodo-diphenylsilylene ester (LogP 3.670) [1][2][3]. The ΔLogP of +1.307 relative to the 2-chloro derivative corresponds to an approximately 20-fold greater octanol-water partition coefficient, implying significantly enhanced lipid solubility.

Lipophilicity Partition coefficient Silyl ester

Boiling Point (Thermal Stability) Comparison: 2,4-Dichloro Diphenylsilylene Ester vs. Halogenated Analogs

The target compound possesses the highest predicted boiling point in its series: 675.9 °C at 760 mmHg, compared to 636.3 °C (2-chloro), 658.3 °C (2-bromo), and 670.8 °C (4-iodo) [1][2][3]. This represents a boiling point elevation of 39.6 °C over the 2-chloro analog, indicating superior thermal robustness.

Thermal stability Boiling point Organosilicon ester

Vapor Pressure (Volatility) Comparison: 2,4-Dichloro Diphenylsilylene Ester vs. Closest Analogs

The predicted vapor pressure of the target compound at 25 °C is 3.43×10⁻¹⁹ mmHg, which is approximately 100-fold lower than the 2-chloro analog (4.61×10⁻¹⁷ mmHg) and 10-fold lower than the 2-bromo analog (3.17×10⁻¹⁸ mmHg) [1][2]. This dramatic reduction in volatility correlates with the higher molecular weight and additional chlorine substitutions.

Vapor pressure Volatility Organosilicon

Molecular Weight and Halogen Content: 2,4-Dichloro Diphenylsilylene Ester vs. Mono-Halogenated Analogs

The target compound (MW 562.3 g/mol, 25.2% chlorine by weight) carries four chlorine atoms, offering substantially higher halogen mass fraction than the 2-chloro analog (MW 493.4 g/mol, 14.4% Cl) and a distinctly different reactivity profile compared to the 4-iodo analog (MW 676.3 g/mol, 37.5% I) [1][2]. The symmetrical 2,4-dichloro substitution on each aryl ring provides two reactive aryl chloride sites per half of the molecule, enabling sequential functionalization strategies.

Molecular weight Chlorine content Halogen substitution

Refractive Index Comparison: 2,4-Dichloro Diphenylsilylene Ester vs. Halogenated Analogs

The predicted refractive index of 1.695 for the target compound lies between the 2-chloro analog (1.686) and the heavier-halogen analogs (2-bromo: 1.715; 4-iodo: 1.749) [1][2][3], reflecting the additive contribution of chlorine atomic refractivity. This intermediate value may confer an optimal balance between transparency and dispersion for optical material design.

Refractive index Optical properties Silyl ester

Procurement-Relevant Application Scenarios for Benzoic Acid, 2,4-Dichloro-, Diphenylsilylene Ester


High-Temperature Liquid Crystal Dielectrics

The elevated boiling point (675.9 °C) and ultra-low vapor pressure (3.43×10⁻¹⁹ mmHg) of the target compound make it a candidate for liquid-crystalline mixtures requiring thermal endurance and minimal outgassing [1][3]. Silylated benzoic acid derivatives have been patented as dielectrics in electro-optical display devices, where short addressing times and high contrast are desired [2]. The 2,4-dichloro substitution contributes to the mesogenic core polarity, potentially improving dielectric anisotropy.

Iterative Cross-Coupling Building Block for Functional Materials

The four chemically equivalent aryl chloride bonds (25.2% Cl by weight) provide reactive handles for sequential palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) [1]. This allows the stepwise introduction of diverse functional groups while maintaining the silicon-linked bis-benzoate scaffold, enabling the rational construction of oligoarylenes, dendrimers, or polymerizable monomers for optoelectronic applications .

Non-Volatile Lipophilic Tracer for Environmental Partitioning Studies

The combination of high LogP (5.074) and extremely low vapor pressure renders the compound a persistent, non-volatile organic marker [1]. These properties are advantageous for experimental determination of octanol-water and octanol-air partition coefficients, as well as for studying long-range environmental transport and bioaccumulation potential of organosilicon contaminants.

Flame-Retardant Additive for High-Performance Polymers

With a chlorine mass fraction of 25.2% and a molecular weight of 562.3 g/mol, the compound supplies a high halogen loading per molecule while remaining thermally stable up to its predicted boiling point of 675.9 °C [1]. This profile is consistent with the requirements for reactive flame retardants in engineering thermoplastics processed at elevated temperatures, where the silyl ester linkage may also promote char formation via silicon-oxygen network generation during combustion.

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